N-(Furan-2-ylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide
Description
N-(Furan-2-ylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide is a synthetic compound featuring a spirocyclic chroman-piperidine core linked to an acetamide group substituted with a furan-2-ylmethyl moiety. The spiro architecture combines a chroman (benzodioxane) ring fused with a piperidine ring, creating a rigid three-dimensional structure that enhances binding selectivity in biological systems . The furan substituent may improve metabolic stability and solubility compared to bulkier aromatic groups .
Synthesis: The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives typically involves base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone, followed by Boc deprotection and coupling with carboxylic acids (e.g., quinoline-4-carboxylic acids) using HATU as a coupling agent . For the target compound, the acetamide side chain with the furan-2-ylmethyl group is likely introduced via nucleophilic substitution or amide coupling.
Potential Applications: Spirocyclic chroman derivatives, such as those reported in , exhibit potent anticancer activity by inducing apoptosis and disrupting cell cycle progression. Compound 16 (a sulfonyl-bridged analog) demonstrated IC50 values of 0.31–5.62 µM against breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cells . The furan substitution in the target compound may modulate similar pathways.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19(22-14-16-4-3-11-24-16)12-15-13-20(7-9-21-10-8-20)25-18-6-2-1-5-17(15)18/h1-6,11,15,21H,7-10,12-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMVPMSZCWCNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C3=CC=CC=C3O2)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Spiro[chroman-2,4'-piperidin]-4-one Derivatives
These compounds share the spirocyclic core but vary in substituents on the piperidine or acetamide groups. Key examples include:
Key Findings :
Furan-Containing Acetamides
Compounds with furan substituents on the acetamide nitrogen exhibit diverse bioactivities:
Key Findings :
Piperazine/Acetamide Hybrids ()
These compounds lack the spiro core but share acetamide and piperazine motifs:
| Compound () | Substituents | Melting Point (°C) | EI-MS (m/z) |
|---|---|---|---|
| 8b | 4-Chloro-3-(trifluoromethyl)benzoyl | 241–242 | 530 [M]+ |
| 8c | 3,4-Difluorobenzoyl | 263–266 | 464 [M]+ |
| 8d | 3-Methoxybenzoyl | 207–209 | 458 [M]+ |
Key Findings :
Pyridine-Based Acetamides ()
Pyridine-containing acetamides target viral proteases (e.g., SARS-CoV-2 Mpro) with binding affinities < −22 kcal/mol:
| Compound (PDB ID) | Substituents | Binding Affinity (kcal/mol) |
|---|---|---|
| 5RH3 | 3-Chlorophenyl propenamide | −22.5 |
| 5RGX | 3-Cyanophenyl acetamide | −23.1 |
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